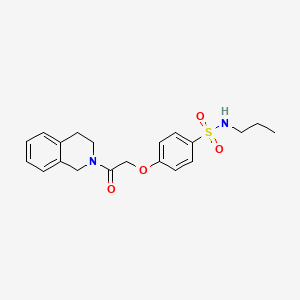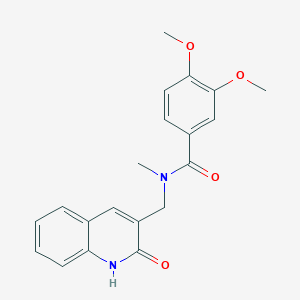![molecular formula C10H10N8 B7695354 2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole CAS No. 659741-38-5](/img/structure/B7695354.png)
2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole typically involves the cycloaddition reaction of nitriles with azides. One common method is the [2+3] cycloaddition between a nitrile and an azide, which forms the tetrazole ring. This reaction can be catalyzed by various agents, including Lewis acids and amine salts .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product .
化学反応の分析
Types of Reactions
2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can modify the substituents on the tetrazole ring.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically used, although the tetrazole ring itself is resistant.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific substituents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted tetrazoles .
科学的研究の応用
2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists .
類似化合物との比較
Similar Compounds
Tetrazole: The parent compound with a simple tetrazole ring.
5-Methyltetrazole: A derivative with a methyl group at the 5-position.
1-Substituted Tetrazoles: Compounds with various substituents at the 1-position.
Uniqueness
2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole is unique due to the presence of both a methyl and a phenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This dual substitution pattern also provides unique chemical reactivity and stability compared to other tetrazole derivatives .
特性
IUPAC Name |
2-[(5-methyltetrazol-1-yl)methyl]-5-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8/c1-8-11-14-16-17(8)7-18-13-10(12-15-18)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIHKSOHPWNWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-N-(2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide (non-preferred name)](/img/structure/B7695275.png)

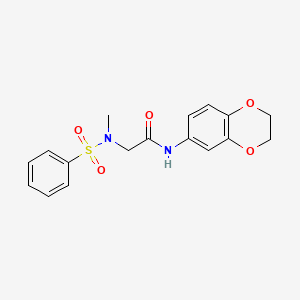
![(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7695300.png)
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)
![4-[2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]morpholine](/img/structure/B7695321.png)
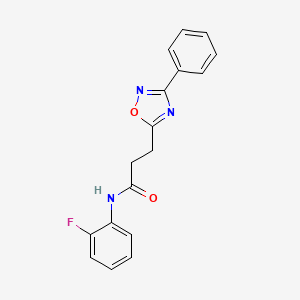
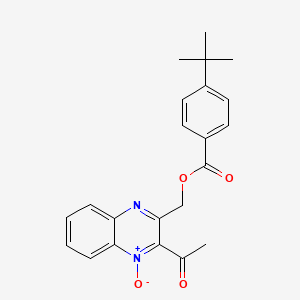
![2-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine](/img/structure/B7695332.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide](/img/structure/B7695333.png)
![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)

